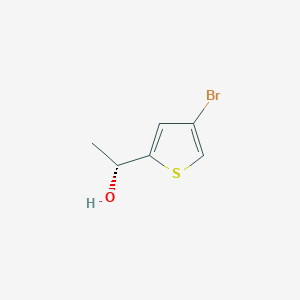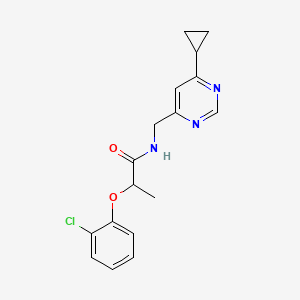![molecular formula C19H24N2O2 B2472340 N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1311763-80-0](/img/structure/B2472340.png)
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a derivative of vigabatrin, a drug used to treat epilepsy, and has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide increases levels of GABA, which can have a calming effect and may be beneficial in the treatment of a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide in lab experiments is its potency as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various neurological and psychiatric disorders. However, one limitation is that N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide may have off-target effects on other enzymes or receptors in the brain, which could complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Another area of interest is its potential as a treatment for anxiety, depression, and bipolar disorder, as it has been shown to increase levels of GABA in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide and its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Synthesemethoden
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide is synthesized through a series of chemical reactions starting with the precursor compound 3-(cyclopentyloxy)benzaldehyde. This is reacted with cyclobutanone in the presence of a base to form the intermediate compound 1-cyanocyclobutanol. The final step involves the reaction of 1-cyanocyclobutanol with 3-(cyclopentyloxy)phenylacetyl chloride to form N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3-cyclopentyloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(11-4-12-19)21-18(22)10-9-15-5-3-8-17(13-15)23-16-6-1-2-7-16/h3,5,8,13,16H,1-2,4,6-7,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLWXWFUDWGMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)
![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)
![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)

![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)